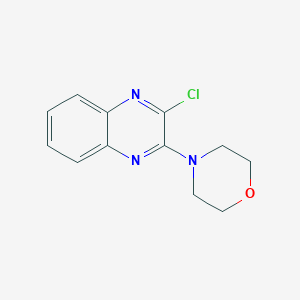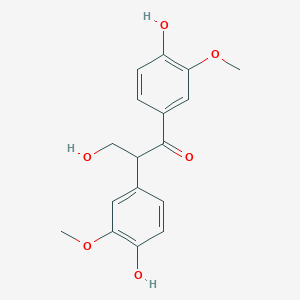
1-Propanone, 1,3-diphenyl-3-(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1,3-diphenyl-3-(phenylthio)-, also known as benzylthiobenzophenone (BBP), is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a photoinitiator in polymerization reactions.
作用机制
BBP works by absorbing UV light and generating free radicals that initiate polymerization reactions. The free radicals react with monomers, leading to the formation of polymer chains. The efficiency of BBP as a photoinitiator is dependent on factors such as the concentration of BBP, the intensity of UV light, and the type of monomer being polymerized.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BBP. However, studies have shown that BBP is not mutagenic or genotoxic. It has also been shown to have low acute toxicity in animal studies.
实验室实验的优点和局限性
BBP has several advantages as a photoinitiator in polymerization reactions. It has a high efficiency in initiating polymerization reactions under UV light, making it an attractive alternative to traditional photoinitiators. BBP is also relatively easy to synthesize and purify. However, BBP has limitations in terms of its solubility in water and its sensitivity to oxygen, which can lead to premature initiation of polymerization reactions.
未来方向
There are several future directions for research on BBP. One area of interest is the development of new photoinitiators based on BBP that have improved solubility and sensitivity to UV light. Another area of interest is the application of BBP in the development of new materials with unique properties, such as shape memory polymers. Additionally, further research is needed to understand the potential environmental impact of BBP and its degradation products.
合成方法
BBP can be synthesized through the reaction of benzyl chloride and thiobenzophenone in the presence of a base such as potassium carbonate. The resulting product can be purified through recrystallization from a suitable solvent.
科学研究应用
BBP has been extensively studied for its potential applications in the field of polymer science. It is commonly used as a photoinitiator in the polymerization of acrylates, methacrylates, and other monomers. BBP has been shown to have a high efficiency in initiating polymerization reactions under UV light, making it an attractive alternative to traditional photoinitiators.
属性
CAS 编号 |
21205-14-1 |
|---|---|
产品名称 |
1-Propanone, 1,3-diphenyl-3-(phenylthio)- |
分子式 |
C21H18OS |
分子量 |
318.4 g/mol |
IUPAC 名称 |
1,3-diphenyl-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C21H18OS/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI 键 |
XFMOIXTZMKSAPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




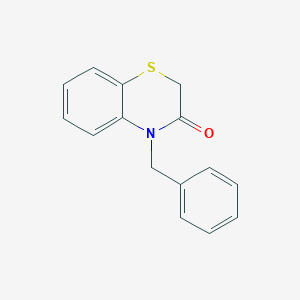
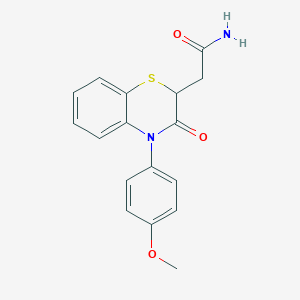

![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
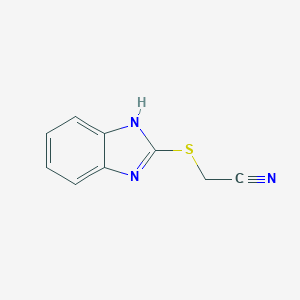

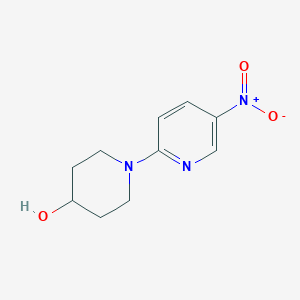
![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)

![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
